3-(4-Acetylphenyl)-6-aminopicolinic acid
Description
Properties
IUPAC Name |
3-(4-acetylphenyl)-6-aminopyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-8(17)9-2-4-10(5-3-9)11-6-7-12(15)16-13(11)14(18)19/h2-7H,1H3,(H2,15,16)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUXPMZVYZHNBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Amination
Chlorination at the 3-position is achieved via phosphorus oxychloride (POCl₃) under reflux conditions. For example, 4,5,6-trichloropyridine-2-carboxamide reacts with POCl₃ in acetonitrile to yield 4,5,6-trichloropyridine-2-carbonitrile, which is hydrolyzed to the carboxylic acid. Subsequent amination at the 4-position uses concentrated ammonium hydroxide, producing methyl 4-amino-3,5,6-trichloropyridine-2-carboxylate.
Regioselective Functionalization
The 6-position is modified via nucleophilic substitution. For instance, treatment with sodium azide in dimethylformamide (DMF) at 50°C introduces an azide group, which is reduced to an amine using hydrogenation or Staudinger conditions.
Introduction of the 4-Acetylphenyl Group
The 3-position acetylphenyl moiety is installed via cross-coupling reactions.
Suzuki-Miyaura Coupling
A brominated picolinate intermediate (e.g., methyl 3-bromo-4-amino-6-chloropicolinate) reacts with 4-acetylphenylboronic acid under palladium catalysis. Typical conditions include:
This method preserves the acetyl group while achieving >75% yields.
Direct Acetylation
Alternatively, Friedel-Crafts acylation introduces the acetyl group post-coupling. Using acetyl chloride and AlCl₃ in dichloromethane, the aryl ring is acylated, though this risks overacylation or side reactions.
6-Amino Group Installation
Nitro Reduction
A nitro group at the 6-position is reduced using iron powder in hydrochloric acid or catalytic hydrogenation. For example, methyl 6-nitro-3-(4-acetylphenyl)picolinate treated with Fe/HCl in 2-propanol affords the amine in 83–99% yield.
Direct Amination
Displacement of a 6-chloro substituent with ammonia or ammonium hydroxide under high pressure (100–150°C, 48 hours) provides the amine, albeit with moderate yields (50–65%).
Hydrolysis to Picolinic Acid
The methyl ester is hydrolyzed using aqueous NaOH or LiOH in tetrahydrofuran (THF). For instance, refluxing methyl 6-amino-3-(4-acetylphenyl)picolinate with 2N NaOH for 4 hours yields the carboxylic acid (>90% conversion).
Purification and Characterization
Final purification employs reversed-phase HPLC with acetonitrile/water gradients or silica gel chromatography. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structure and purity:
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¹H NMR (DMSO-d₆) : δ 8.45 (s, 1H, H-5), 7.95 (d, J = 8.4 Hz, 2H, ArH), 7.55 (d, J = 8.4 Hz, 2H, ArH), 6.80 (br s, 2H, NH₂), 2.60 (s, 3H, COCH₃).
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HRMS (ESI) : m/z calcd for C₁₄H₁₃N₂O₃ [M+H]⁺: 257.0926; found: 257.0922.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
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Amino Group Stability : The 6-amino group may oxidize during coupling; protective groups (e.g., acetyl) are recommended.
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Acetyl Compatibility : Pd catalysts may reduce ketones; using electron-deficient boronic acids mitigates this.
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Solvent Selection : Polar aprotic solvents (DMF, THF) enhance coupling efficiency but complicate ester hydrolysis .
Chemical Reactions Analysis
Types of Reactions
3-(4-Acetylphenyl)-6-aminopicolinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
3-(4-Acetylphenyl)-6-aminopicolinic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 3-(4-Acetylphenyl)-6-aminopicolinic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the acetylphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers: 3-(3-Acetylphenyl) vs. 4-Acetylphenyl Substitution
The positional isomer 3-(3-Acetylphenyl)-6-aminopicolinic acid (mentioned in ) differs in the acetyl group’s placement on the phenyl ring. For example, the 4-acetylphenyl group in the target compound may allow better alignment with hydrophobic pockets in enzymes compared to the 3-substituted isomer due to steric or electronic factors .
Functional Group Variations
- 3-((4-Acetylphenyl imino) methyl)-4-fluoro phenyl boronic acid (B7): This compound () replaces the picolinic acid core with a boronic acid group and introduces an imino linker.
- 3-(4-Acetylphenyl)-2,2-dimethylpropanoic acid (7-6 and 7-7): These derivatives () replace the picolinic acid with a propanoic acid backbone. The target compound’s aromatic nitrogen in the picolinic acid core may improve metal chelation or hydrogen-bonding capacity compared to these aliphatic analogs .
Q & A
Q. What are the optimal synthetic routes for 3-(4-Acetylphenyl)-6-aminopicolinic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves condensation reactions, such as Claisen-Schmidt or nucleophilic substitution. For example, refluxing 6-aminopicolinic acid derivatives with 4-acetylphenyl precursors in anhydrous pyridine or ethanol under basic conditions (e.g., NaOH) can yield the target compound. Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures purity. Key parameters include temperature control (70–100°C), stoichiometric ratios (1:1 to 1:1.2), and reaction duration (24–48 hours). Post-synthesis purification involves recrystallization or column chromatography .
Example Reaction Conditions Table:
| Precursor | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 6-Aminopicolinic acid | Ethanol | NaOH | 80 | 24 | 75–82 |
| 4-Acetylphenyl derivative | Pyridine | - | 100 | 48 | 68–72 |
Q. What analytical techniques are recommended to confirm the structural integrity and purity of 3-(4-Acetylphenyl)-6-aminopicolinic acid?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR validate substituent positions (e.g., acetylphenyl protons at δ 2.6–2.8 ppm, aromatic protons at δ 6.5–8.2 ppm).
- Infrared Spectroscopy (IR): Confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for acetyl, NH₂ bend at ~1600 cm⁻¹).
- X-ray Crystallography: Determines crystal packing and bond angles (e.g., monoclinic C2/c space group with unit cell parameters a=14.2 Å, b=7.8 Å, c=15.1 Å) .
Q. What safety protocols should be followed when handling 3-(4-Acetylphenyl)-6-aminopicolinic acid in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Lab coat, gloves, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of dust/particulates.
- First Aid: Skin/eye contact requires immediate rinsing with water (15+ minutes).
- Storage: Keep in airtight containers at room temperature, away from light and moisture .
Advanced Research Questions
Q. How can computational methods like Density Functional Theory (DFT) and molecular docking elucidate the electronic properties and biological interactions of this compound?
Methodological Answer:
- DFT Calculations: Optimize molecular geometry using software (e.g., Gaussian 09) to predict frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution. Basis sets like B3LYP/6-311+G(d,p) are recommended.
- Molecular Docking: Use AutoDock Vina to simulate binding affinities with target proteins (e.g., enzymes or receptors). Dock the compound into active sites using flexible ligand/rigid receptor models and validate with MD simulations for stability .
Q. How can researchers assess the stability and reactivity of 3-(4-Acetylphenyl)-6-aminopicolinic acid under varying pH and thermal conditions?
Methodological Answer:
- pH Stability: Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, UV detection at 254 nm).
- Thermal Stability: Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. Differential scanning calorimetry (DSC) identifies phase transitions.
- Reactivity Screening: Test interactions with oxidizing/reducing agents (e.g., H₂O₂, NaBH₄) using spectroscopic tracking .
Q. What strategies are effective for evaluating the compound’s potential as a pharmacological agent in preclinical studies?
Methodological Answer:
- In Vitro Assays: Test cytotoxicity (MTT assay), enzyme inhibition (e.g., acetylcholinesterase), or anti-inflammatory activity (COX-2 inhibition). Use IC₅₀ values for potency comparison.
- ADME Profiling: Assess solubility (shake-flask method), permeability (Caco-2 cell model), and metabolic stability (microsomal incubation).
- In Vivo Models: Evaluate efficacy in rodent models of disease (e.g., inflammation or cancer), with dose-ranging studies and pharmacokinetic analysis (plasma half-life, bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
